molecular formula C13H9NO B182384 9-Fluorenone oxime CAS No. 2157-52-0

9-Fluorenone oxime

Cat. No.: B182384
CAS No.: 2157-52-0
M. Wt: 195.22 g/mol
InChI Key: CRNNFEKVPRFZKJ-UHFFFAOYSA-N
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Description

9-Fluorenone oxime is a specialized organic compound with significant value in advanced chemical research and sensor development. A prominent recent application is its innovative use as a key component in a novel fluorescent probe for the sensitive and direct detection of Chlorpyrifos, a toxic organophosphate pesticide . In this system, this compound acts as a nucleophile upon deprotonation, undergoing a specific reaction with Chlorpyrifos that results in a measurable and significant alteration of fluorescence properties. This mechanism provides a robust, non-enzymatic approach for environmental monitoring, effectively overcoming the stability limitations associated with biological sensors . Beyond this specific sensing application, the oxime functional group makes it a versatile intermediate in organic synthesis, often employed in the construction of more complex nitrogen-containing heterocycles and functionalized molecules. Its well-defined structure and reactivity are also exploited in materials science and as a building block in chemical research. This product is intended for use in a laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-fluoren-9-ylidenehydroxylamine
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InChI

InChI=1S/C13H9NO/c15-14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNNFEKVPRFZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID50175919
Record name Fluorenone oxime
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Molecular Weight

195.22 g/mol
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Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671820
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2157-52-0
Record name Fluorenone oxime
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Record name Fluorenone oxime
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Record name 9H-fluoren-9-one oxime
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Synthetic Methodologies and Advanced Synthesis of 9 Fluorenone Oxime and Its Derivatives

Established Synthetic Routes to 9-Fluorenone (B1672902) Oxime

The primary and most traditional method for synthesizing 9-Fluorenone oxime is the direct condensation of 9-fluorenone with a hydroxylamine (B1172632) salt. This reaction forms the C=N bond characteristic of an oxime by reacting the ketone functional group of 9-fluorenone with hydroxylamine.

Condensation of 9-Fluorenone with Hydroxylamine Hydrochloride

The synthesis of this compound is commonly achieved through the reaction of 9-fluorenone with hydroxylamine hydrochloride (NH₂OH·HCl). In this process, the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 9-fluorenone. This is followed by the elimination of a water molecule to yield the oxime. The reaction is typically performed in a suitable solvent and may be facilitated by the presence of a base to free the hydroxylamine from its hydrochloride salt.

One established procedure involves dissolving 9-fluorenone in methanol, followed by the addition of sodium hydroxide (B78521). A solution of hydroxylamine hydrochloride in methanol is then added to the mixture at an elevated temperature of 75–80 °C, and the reaction is brought to completion by refluxing for several hours nih.gov. An alternative method involves stirring a solution of 9-fluorenone in ethanol (B145695) with an aqueous solution of hydroxylamine hydrochloride at 70°C for five hours, which also produces the desired oxime in high yield.

Optimization of Reaction Conditions (e.g., Solvents, Temperature, Catalysts)

The efficiency of the condensation reaction is highly dependent on conditions such as the choice of solvent, operating temperature, and the use of catalytic agents.

Solvents: Ethanol is a commonly used solvent, often in combination with water to dissolve the hydroxylamine hydrochloride. researchgate.net Methanol has also been employed effectively, particularly when a base like sodium hydroxide is used in the reaction mixture. nih.gov The polarity and protic nature of these alcoholic solvents help to facilitate the reaction mechanism.

Temperature: The reaction is typically conducted at elevated temperatures, with studies demonstrating effective synthesis in the range of 70°C to 80°C. nih.gov Refluxing is a common technique used to maintain the reaction at the boiling point of the solvent, ensuring a sufficient reaction rate.

Comparative Analysis of Yields and Selectivity

The yield of this compound is significantly influenced by the specific reaction conditions employed. Different protocols report varying levels of success, highlighting the importance of optimizing the synthetic method. The reaction generally proceeds with high selectivity, with the primary product being the desired oxime.

Below is a comparative table of yields reported under different conditions.

Solvent System Base Temperature Time Yield Reference
Ethanol / WaterNone specified70 °C5 h92%
MethanolSodium Hydroxide75-80 °C (Reflux)5 hGood nih.gov

Note: The term "Good" is used where a specific percentage was not provided in the source material.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for synthesizing oximes. These approaches focus on reducing solvent use, minimizing waste, and employing safer reagents.

Catalytic Oxidative Processes

While the conversion of a ketone to an oxime is a condensation reaction rather than an oxidation, the principles of green catalysis are highly relevant. The focus in this area is on replacing stoichiometric reagents with catalytic alternatives and finding pathways that increase atom economy. For the broader synthesis pathway, green catalytic oxidation methods are crucial for producing the 9-fluorenone precursor from fluorene (B118485), often using air or molecular oxygen as the primary oxidant to reduce waste and avoid harsh chemical oxidants.

Solvent-Free Synthesis Protocols

A significant advancement in the green synthesis of oximes is the development of solvent-free, or mechanochemical, methods. These protocols reduce or eliminate the need for organic solvents, which are often a major source of chemical waste.

One such method involves the simple grinding of a ketone or aldehyde with hydroxylamine hydrochloride in a mortar and pestle at room temperature. nih.gov The use of a catalyst, such as bismuth(III) oxide (Bi₂O₃), can facilitate this solvent-free reaction, providing the corresponding oximes in excellent yields with a simple, clean work-up nih.gov. This "grindstone chemistry" approach leverages the local heat generated by friction to drive the reaction, representing a significant reduction in environmental impact and energy consumption compared to traditional reflux methods nih.gov.

Another similar technique uses a solvent-assisted mechanochemical pathway. In this procedure, the ketone, hydroxylamine hydrochloride, and crushed sodium hydroxide are ground together, with a minimal amount of a solvent like methanol added to facilitate the reaction rsc.org. This method provides the product rapidly and avoids the use of large volumes of solvent for the reaction itself rsc.org.

Method Catalyst/Reagent Conditions Key Advantage Reference
Grindstone ChemistryBi₂O₃Room Temperature, GrindingCompletely solvent-free, low waste nih.gov
MechanochemistrySodium HydroxideRoom Temperature, Grinding, minimal MethanolDrastically reduced solvent usage rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound from 9-fluorenone is not prevalent, the application of this method to similar fluorene-based syntheses demonstrates its significant potential.

For instance, the reaction of 9-fluorenone with 2-phenoxyethanol to produce 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene has been achieved in an 81% yield in just 10 minutes under microwave irradiation at 160°C. researchgate.net This is a substantial improvement over the 33% yield obtained through conventional heating with an oil bath. researchgate.net The acceleration effect is attributed to the efficient and rapid heating of the polar reagents and catalysts by microwave energy. nih.govresearchgate.net Given that the standard synthesis of this compound involves polar reagents like hydroxylamine hydrochloride and a base in a solvent such as ethanol, it is a strong candidate for optimization using microwave technology to enhance reaction efficiency and yield. nih.gov

Synthesis of Functionalized this compound Derivatives

The hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a wide array of derivatives through reactions such as alkylation, arylation, and acylation. These modifications are crucial for tuning the molecule's electronic properties, solubility, and biological activity, as well as for preparing precursors for further chemical transformations.

O-alkylation of this compound produces oxime ethers, which are valuable intermediates in organic synthesis. A common method involves the deprotonation of the oxime's hydroxyl group with a base, followed by nucleophilic substitution with an alkyl halide.

A representative procedure for O-methylation is as follows: this compound is suspended in methanol at room temperature and then cooled to 0°C. A 10% sodium hydroxide solution is added to form the corresponding sodium salt, resulting in a clear solution. Dimethyl sulfate is then added slowly at this temperature, and the reaction is stirred for one hour to yield the O-methylated product.

O-arylation, the formation of an O-aryl ether bond, is more challenging and often requires modern catalytic methods. Palladium-catalyzed cross-coupling reactions have become a state-of-the-art method for the O-arylation of oximes and related hydroxylamine compounds. nih.govorganic-chemistry.org This approach typically involves the reaction of an aryl halide (chloride, bromide, or iodide) with a hydroxylamine equivalent in the presence of a palladium catalyst and a specialized ligand, such as a bulky biarylphosphine. nih.govmit.edu These advanced methods provide access to O-arylhydroxylamines and their derivatives, which would be difficult to prepare using traditional methods. nih.gov

A significant class of derivatives is the O-aryl-carbamoyl-oxymino-fluorenes, which combine the fluorene scaffold with carbamoyl and oximino functional groups. These compounds are synthesized through the reaction of 9H-fluoren-9-one oxime with various arylisocyanates. nih.gov The synthesis is typically carried out by refluxing the two reactants in a 1:1 molar ratio in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov The nature of the substituent on the aryl isocyanate (e.g., electron-donating or electron-withdrawing groups) is a key determinant of the properties and biological activity of the final product. nih.gov

Table 1: Examples of Synthesized O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
Derivative NameAryl Isocyanate ReagentYield (%)Melting Point (°C)Reference
9-((Phenylcarbamoyl)oxymino)fluorenePhenyl isocyanate56.4171.2–174.3 nih.gov
9-(((3-Methylphenyl)carbamoyl)oxymino)fluorene3-Methylphenyl isocyanate56.4171.2–174.3 nih.gov
9-(((3-Chlorophenyl)carbamoyl)oxymino)fluorene3-Chlorophenyl isocyanate67.5152.1–155.4 nih.gov
9-(((3,5-Dichlorophenyl)carbamoyl)oxymino)fluorene3,5-Dichlorophenyl isocyanate64.8157.9–161.2 nih.gov

Oxime esters are another important class of this compound derivatives, readily formed by reacting the oxime with acylating agents like acyl chlorides or carboxylic anhydrides. Alternatively, direct esterification with a carboxylic acid can be achieved using a coupling agent. These derivatives are particularly noted for their application in radical chemistry. The N–O bond in oxime esters is relatively weak and can undergo homolytic cleavage upon thermal or photochemical stimulation. This process generates an iminyl radical and an acyloxyl radical, the latter of which can rapidly decarboxylate to produce carbon-centered radicals. This reactivity makes oxime esters valuable precursors for studying radical structures and reaction kinetics.

The term "Schiff base" characteristically refers to compounds containing a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. These are typically synthesized by the condensation of a primary amine with an aldehyde or a ketone. Therefore, Schiff bases related to the fluorene scaffold are synthesized from the parent carbonyl compound, 9-fluorenone, rather than from this compound.

The synthesis involves the reaction of 9-fluorenone with a primary amine, often in a solvent like ethanol or toluene. researchgate.net The reaction can be catalyzed by an acid, such as p-toluene sulfonic acid, and may require heating under reflux with azeotropic removal of water to drive the reaction to completion. A variety of amines have been used to create a diverse library of 9-fluorenone Schiff bases.

Table 2: Examples of Schiff Bases Synthesized from 9-Fluorenone
Schiff Base NameAmine ReagentReaction ConditionsReference
(9H-fluorene-9-ylidene)-thiosemicarbazideThiosemicarbazideEthanol, reflux researchgate.net
(9H-fluorene-9-ylidene)-semicarbazideSemicarbazideEthanol, reflux researchgate.net
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamineEthylene diamineEthanol, 80°C, 3h
(E)-2-((9H-fluoren-9-ylidene)amino)phenol2-AminophenolToluene, p-TSA, reflux

O-propargylic oximes are a specialized class of derivatives synthesized for their utility in rearrangement reactions, which are powerful tools for constructing complex heterocyclic structures. The synthesis of O-propargylic this compound would follow a standard O-alkylation procedure, similar to O-methylation. This involves treating this compound with a suitable base (e.g., sodium hydroxide, sodium hydride) to generate the oximate anion, which then acts as a nucleophile, reacting with a propargyl halide such as propargyl bromide.

These O-propargylic derivatives are primarily of interest as substrates for metal-catalyzed skeletal rearrangements. For example, gold-catalyzed rearrangements of O-propargylic oximes can proceed via N-O bond cleavage to afford heterocyclic products like 2H-1,3-oxazine derivatives. Such transformations highlight the synthetic utility of preparing these specific this compound derivatives as precursors to more complex molecular architectures.

Strategies for Chiral this compound Synthesis

The synthesis of enantiomerically pure or enriched this compound presents a significant challenge in organic chemistry, primarily due to the prochiral nature of the 9-fluorenone starting material. While direct asymmetric synthesis of the oxime is not widely reported, several strategic approaches can be envisaged and have been applied to analogous systems. These strategies primarily fall into three categories: the asymmetric synthesis of a chiral 9-fluorenone precursor, the kinetic resolution of racemic this compound, and the direct asymmetric oximation of 9-fluorenone.

Asymmetric Synthesis of Chiral Fluorenone Precursors

One of the most logical pathways to obtaining chiral this compound is to start with an enantiomerically enriched fluorenone derivative. The chirality in these precursors typically arises from substitution on the fluorene core, rendering the molecule asymmetric. Various catalytic asymmetric methods have been developed for the synthesis of chiral fluorenes and their derivatives, which can then, in principle, be converted to the corresponding chiral 9-fluorenones and subsequently to the target oximes.

Recent advances in transition metal and organocatalysis have enabled the preparation of chiral fluorenes with high optical purity acs.org. These methods often involve the asymmetric construction of the fluorene scaffold itself or the enantioselective functionalization of a pre-existing fluorene core. For instance, palladium-catalyzed C-H arylation has been utilized in the asymmetric synthesis of warped fluorene derivatives acs.org.

Once a chiral fluorenone is obtained, its conversion to the corresponding oxime can be achieved through standard oximation procedures, typically involving reaction with hydroxylamine hydrochloride in the presence of a base. This reaction is not expected to affect the existing stereocenter on the fluorene ring.

Table 1: Examples of Catalytic Asymmetric Synthesis of Chiral Fluorene Derivatives

Catalyst/MethodSubstrateProductEnantiomeric Excess (ee)Reference
Palladium-catalyzed C-H arylationProchiral biarylChiral warped fluorene derivativeHigh acs.org
Transition metal- and organo-catalyzed reactionsVarious prochiral fluorene precursorsChiral fluorenes with high optical purityHigh acs.org

This table presents generalized findings from the synthesis of chiral fluorene derivatives, which are potential precursors to chiral this compound.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.

Enzymatic kinetic resolution, in particular, has emerged as a powerful tool in asymmetric synthesis due to the high enantioselectivity of enzymes. Lipases are among the most commonly used enzymes for kinetic resolution and have been successfully applied to a variety of substrates, including oximes and their derivatives researchgate.netnih.gov. The principle involves the enantioselective acylation or hydrolysis of the oxime or a derivative, such as an oxime acetate.

For this compound, a potential strategy would involve the enzymatic acylation of the racemic oxime. In this process, a chiral lipase would selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enantiomerically enriched. Subsequent separation of the acylated product from the unreacted oxime would yield the resolved enantiomers. While specific studies on this compound are not prevalent, the successful resolution of other aromatic oxime derivatives suggests the feasibility of this approach. For example, the enzymatic kinetic resolution of racemic flavanone oxime acetate has been demonstrated nih.gov.

Table 2: Representative Examples of Enzymatic Kinetic Resolution of Racemic Compounds

EnzymeSubstrateReaction TypeEnantiomeric Excess (ee) of Recovered SubstrateReference
Lipase (e.g., PCL)Aromatic Morita-Baylis-Hillman AcetatesHydrolysis>90% researchgate.net
Lipase (e.g., CAL-B)Racemic AlcoholsAcylationHigh beilstein-journals.org
Baker's Yeastα-Stereogenic Carbonyl CompoundsReductionHigh wikipedia.org

This table illustrates the potential of enzymatic kinetic resolution for producing enantiomerically enriched compounds, which could be applicable to this compound.

Direct Asymmetric Oximation

A more direct and atom-economical approach would be the enantioselective oximation of the prochiral 9-fluorenone. This would involve the use of a chiral catalyst to control the stereochemical outcome of the reaction between 9-fluorenone and a hydroxylamine source. The catalyst would create a chiral environment around the carbonyl group, favoring the formation of one enantiomer of the oxime over the other.

The development of chiral catalysts for enantioselective reactions is a major area of research in organic synthesis. Chiral ligands in combination with metal catalysts, as well as organocatalysts, have been shown to be effective in a wide range of asymmetric transformations nih.govnih.govdiva-portal.org. For instance, chiral 1,3,2-oxazaborolidines have been used as catalysts for enantioselective photochemical reactions of ketones acs.orgnih.gov.

While the direct asymmetric oximation of 9-fluorenone has not been extensively reported, the principles of asymmetric catalysis suggest that this is a plausible strategy. The design of a suitable chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group in 9-fluorenone would be the key to the success of this approach. Research into the asymmetric reduction of oxime ethers using chiral spiroborate esters has shown that high enantioselectivity can be achieved in related systems nih.gov.

Table 3: Examples of Chiral Catalysts Used in Asymmetric Synthesis

Catalyst ClassType of Asymmetric ReactionAchieved EnantioselectivityReference
Chiral N,N'-dioxide ligandsVarious metal-catalyzed reactionsExceptional levels of stereocontrol nih.gov
Chiral 1,3,2-OxazaborolidinesEnantioselective reduction of prochiral ketonesHigh nih.gov
Chiral Spiroborate EstersAsymmetric reduction of oxime ethersUp to 98% ee nih.gov

This table provides examples of chiral catalysts that have been successful in various asymmetric transformations, indicating the potential for developing a catalyst for the asymmetric oximation of 9-fluorenone.

Reaction Mechanisms and Kinetic Studies of 9 Fluorenone Oxime

Nucleophilic Reactivity of the Oxime Functional Group

The oxime functional group in 9-fluorenone (B1672902) oxime possesses significant nucleophilic character, which is enhanced beyond what would be predicted by its basicity alone. This heightened reactivity is central to many of its chemical transformations.

Mechanism of Nucleophilic Substitution Reactions

The nucleophilicity of 9-fluorenone oxime is prominently displayed in nucleophilic substitution reactions, particularly after deprotonation. The resulting oximate anion is a potent nucleophile. A key example is its reaction with organophosphate pesticides like chlorpyrifos (B1668852). ucalgary.ca In an aprotic solvent such as acetonitrile (B52724), a strong, non-nucleophilic base deprotonates the oxime's hydroxyl group to form the 9-fluorenone oximate anion. ucalgary.ca This anion then acts as a powerful nucleophile, attacking the electrophilic phosphorus center of chlorpyrifos. This results in the displacement of the 3,5,6-trichloro-2-pyridinol (B117793) leaving group and the formation of a new phosphorus-oxygen bond, yielding a fluorescent product. ucalgary.ca This reaction forms the basis of a sensitive detection method for chlorpyrifos. ucalgary.ca

The general mechanism involves two key steps:

Deprotonation: The oxime (R₂C=NOH) is treated with a base to generate the highly reactive oximate anion (R₂C=NO⁻).

Nucleophilic Attack: The oximate anion attacks an electrophilic center (e.g., a phosphorus or carbonyl carbon), leading to the substitution of a leaving group.

Role of the α-Effect in Oxime Nucleophilicity

Oximes are a well-known class of compounds that exhibit the α-effect. researchgate.net This effect describes the phenomenon where a nucleophile with a lone pair of electrons on an atom adjacent (in the α-position) to the nucleophilic atom shows significantly higher reactivity than would be predicted from its Brønsted basicity. google.comchemicalforums.com In this compound, the nucleophilic oxygen atom is adjacent to the nitrogen atom, which has a lone pair of electrons.

The origin of the α-effect is a subject of ongoing discussion, with several theories proposed:

Ground-State Destabilization: Repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms can raise the energy of the highest occupied molecular orbital (HOMO) of the nucleophile. google.comlibretexts.org This higher energy HOMO leads to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the electrophile, accelerating the reaction. youtube.com

Transition-State Stabilization: The adjacent lone pair may stabilize the transition state of the nucleophilic attack. google.comchemicalforums.com

Reduced Pauli Repulsion: Recent computational studies suggest that the adjacent electronegative atom polarizes electron density away from the nucleophilic center. nih.gov This results in a smaller HOMO lobe, which reduces steric (Pauli) repulsion between the nucleophile and the substrate, thereby lowering the activation barrier. nih.govgoogle.com

For this compound, the α-effect explains why its anion is a "super-nucleophile," reacting much faster with certain electrophiles than other nucleophiles of similar basicity. ucalgary.ca

Isomerization Processes

Like other unsymmetrical ketoximes, this compound can exist as two geometric isomers, designated as syn and anti (or E and Z). The fluorene (B118485) moiety is unsymmetrical with respect to the C=N bond, allowing for this isomerism. The interconversion between these isomers is a key dynamic process.

Syn/Anti Isomerization Mechanisms

The C=N double bond in oximes restricts free rotation, allowing for the isolation of distinct syn and anti isomers at room temperature. chemicalforums.com However, interconversion can be induced under certain conditions, typically involving catalysts or energy input.

Acid Catalysis: The most common mechanism for isomerization involves acid catalysis. Protonation of the oxime nitrogen lowers the rotational barrier of the C=N bond. The mechanism proceeds via a protonated intermediate where the C-N bond has more single-bond character, allowing for rotation. Subsequent deprotonation can yield either isomer. wikipedia.org Lewis acids, such as titanium chlorides or aluminum chlorides, are also effective catalysts for the isomerization of ketoxime ethers. google.com

Photochemical Isomerization: Absorption of ultraviolet light can promote an electron to an antibonding orbital, which also reduces the barrier to rotation around the C=N bond and can lead to equilibration between the syn and anti isomers. google.com

Thermodynamic and Kinetic Control of Isomerization

The ratio of syn and anti isomers in a sample of this compound can be governed by either kinetic or thermodynamic control. thieme.de

Kinetic Control: Under conditions where the isomerization reaction is irreversible (e.g., low temperatures), the product ratio is determined by the relative rates of formation of the two isomers. ucalgary.calibretexts.org The isomer that is formed via the lower energy transition state will be the major product. ucalgary.ca

Thermodynamic Control: When the reaction is reversible (e.g., at higher temperatures or with prolonged reaction times), an equilibrium will be established between the two isomers. researchgate.netmdpi.com The final product ratio will reflect the relative thermodynamic stabilities of the isomers, with the more stable isomer being the major product. libretexts.orgthieme.deresearchgate.net

For most unsymmetrical ketoximes, the thermodynamic stability is primarily dictated by steric hindrance. The isomer where the hydroxyl group is syn to the smaller substituent and anti to the larger substituent is generally the more stable one. chemicalforums.com In the case of this compound, the two "substituents" are the two different phenyl rings of the fluorene system, making the steric differentiation subtle. However, the E-isomer is generally expected to be thermodynamically more stable. rsc.org The energy barrier for interconversion is typically high, making the process very slow at room temperature in the absence of a catalyst. rsc.org

Control TypeConditionsDetermining FactorMajor Product
Kinetic Low Temperature, Short Reaction TimeRate of Formation (Lower Activation Energy)The isomer that forms faster.
Thermodynamic High Temperature, Long Reaction Time, Reversible ConditionsProduct Stability (Lower Gibbs Free Energy)The more stable isomer (typically less steric hindrance).

Photochemical Reactivity and Radical Generation

Upon exposure to ultraviolet light, this compound and its derivatives can undergo homolytic cleavage of the weak N–O bond, leading to the formation of radical species. rsc.org This photochemical reactivity makes them useful as precursors for generating specific radicals for study and synthetic applications.

Laser flash photolysis (LFP) is a common technique used to study these processes. When derivatives such as this compound oxalates or carbamates are irradiated, the primary photochemical event is the scission of the N–O bond. This generates a 9-fluorenylideneiminoxy radical (an iminoxyl radical) and a corresponding oxygen-centered radical derived from the ester or carbamate (B1207046) group. rsc.org

The initially formed oxygen-centered radicals are often short-lived and can undergo rapid subsequent reactions, such as decarboxylation, to produce carbon-centered radicals. rsc.org For instance, photolysis of fluorenone oxime alkyl oxalates generates alkoxycarbonyl radicals, which can be observed using time-resolved infrared (TRIR) spectroscopy. These radicals may then decarboxylate to yield alkyl radicals or react with the solvent. The 9-fluorenylideneiminoxy radical itself can also be detected and studied using techniques like time-resolved electron paramagnetic resonance (TREPR) spectroscopy.

The study of these photochemically generated radicals provides valuable kinetic data and insights into their structure and reactivity, which can be applied in the planning of organic synthetic strategies.

PrecursorIrradiation Wavelength (nm)Generated RadicalsDetection Method(s)
This compound alkyl oxalates3559-Fluorenylideneiminoxy radical, Alkoxycarbonyl radicals, Alkyl radicalsTRIR
This compound phenylglyoxylate (B1224774)-9-Fluorenylideneiminoxy radical, Benzoylcarbonyloxyl radical, Benzoyl radicalTRIR, TREPR
O-chlorooxalyl-9-fluorenone oxime-CO₂, (presumed 9-fluorenylideneiminoxy and chlorocarbonyl radicals)TRIR
Fluoroformyl oxime-Fluoroformyl radical (FCO•)TRIR
This compound carbamates-9-Fluorenylideneiminoxy radical, Carbamoyl radicalsLFP

Photodissociation Mechanisms of this compound Esters

The photodissociation of this compound esters is initiated by the absorption of UV light, typically around 355 nm, which corresponds to an accessible electronic transition for these molecules. This absorption promotes the molecule to an excited state, leading to the homolytic cleavage of the weak N–O bond. This bond scission is the primary photochemical event and results in the formation of a radical pair: an iminyl radical and a carboxyl radical.

For instance, the laser flash photolysis of this compound phenylglyoxylate in a solvent like tetrachloromethane results in the rapid dissociation of the N-O bond. This cleavage yields a fluoren-9-iminyl radical and a benzoylformyloxyl radical. The latter is unstable and undergoes rapid decarboxylation (loss of CO₂) to produce a benzoyl radical. Similarly, the photolysis of this compound alkyl oxalates serves as a clean source for alkoxycarbonyl radicals, as the primary dissociation is followed by the loss of a stable CO₂ molecule. This N–O bond homolysis is a common and efficient pathway for generating radical species from oxime ester precursors.

Photoexcitation: The this compound ester absorbs a photon (hν).

N–O Bond Homolysis: The excited molecule undergoes cleavage of the N–O bond to form a fluoren-9-iminyl radical and an alkyloxycarbonylcarbonyl radical.

Decarboxylation: The alkyloxycarbonylcarbonyl radical rapidly loses a molecule of carbon dioxide to generate an alkoxycarbonyl radical.

This photodissociation pathway makes this compound esters valuable precursors for studying the kinetics and reactivity of various transient radical species in solution.

Generation and Characterization of Iminyl Radicals

The fluoren-9-iminyl radical is a key transient species generated from the photodissociation of this compound esters. Following the homolytic cleavage of the N–O bond upon UV irradiation, this nitrogen-centered radical is formed alongside a corresponding carboxyl radical. Due to its radical nature and specific electronic structure, the fluoren-9-iminyl radical can be detected and characterized using specialized spectroscopic techniques.

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is a primary tool for the direct observation of iminyl radicals. In TREPR experiments, the fluoren-9-iminyl radical is identifiable by its characteristic spectral signature. It typically appears as a 1:1:1 triplet signal in the spectrum, which arises from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). This distinct pattern allows for its unambiguous identification among other radical species generated during the reaction. For the fluoren-9-iminyl radical, this triplet is observed at a g-value of approximately 2.0032.

While highly effective for EPR detection, the fluoren-9-iminyl radical is challenging to observe using Time-Resolved Infrared (TRIR) spectroscopy. This is attributed to the lack of a strong, distinct infrared chromophore within the radical's structure that would provide a detectable absorption band separate from the parent molecule or other intermediates. The lifetime of the fluoren-9-iminyl radical is typically in the microsecond range, during which it can undergo recombination reactions or react with the solvent.

Table 1: Spectroscopic Data for Fluoren-9-iminyl Radical
ParameterValueDetection MethodReference
g-value2.0032TREPR upm.es
Hyperfine Splitting1:1:1 Triplet (from ¹⁴N)TREPR upm.es
LifetimeMicroseconds (µs)Time-Resolved Spectroscopy upm.es

Formation and Reactivity of Alkoxycarbonyl Radicals and Peroxy Radicals

Alongside the iminyl radical, the photodissociation of this compound esters generates various carbon-centered radicals, whose structure depends on the specific ester group. In the case of this compound alkyl oxalates, photolysis leads to the formation of alkoxycarbonyl radicals (ROCO•). These radicals are generated after the initial N-O bond cleavage and subsequent rapid decarboxylation of the resulting oxalyl moiety. upm.es

Alkoxycarbonyl radicals are transient species with lifetimes generally in the microsecond range. Their primary decay pathways include reaction with the solvent or further fragmentation. For example, in a tetrachloromethane (CCl₄) solvent, they can react to form esters of chloroformic acid. upm.es Some alkoxycarbonyl radicals can also undergo a secondary decarboxylation (loss of CO₂) to yield alkyl radicals. This is particularly evident with the tert-butoxycarbonyl radical, which predominantly decays to form a tert-butyl radical and CO₂. upm.es

In the presence of molecular oxygen (O₂), the reactivity of these carbon-centered radicals is significantly altered. Alkoxycarbonyl and benzoyl radicals are efficiently quenched by oxygen to form the corresponding peroxy radicals (alkoxycarbonylperoxy radicals, ROCO-OO•, or benzoylperoxy radical, C₆H₅CO-OO•). upm.es This reaction is typically very fast and leads to the formation of new transient species with distinct spectroscopic properties and longer lifetimes than their precursor radicals. upm.es These peroxy radicals play a crucial role in photo-oxidation processes.

Time-Resolved Spectroscopic Studies (TRIR, TREPR) in Photochemistry

The study of the photochemical reactions of this compound esters relies heavily on time-resolved spectroscopic techniques capable of detecting and characterizing short-lived intermediates with lifetimes on the nanosecond to microsecond timescale. upm.es

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR is used to monitor the vibrational changes in a molecule following photoexcitation. In studies of this compound esters, TRIR is particularly effective for detecting species with strong infrared absorptions, such as carbonyl groups. For example, upon photolysis of this compound phenylglyoxylate, the benzoyl radical is identified by a strong C=O stretching absorption at 1824 cm⁻¹. upm.es When the solution is purged with oxygen, this signal is replaced by a new C=O absorption at 1814 cm⁻¹, corresponding to the benzoylperoxy radical. upm.es Similarly, alkoxycarbonyl radicals generated from oxime oxalates show a characteristic C=O absorption around 1802 cm⁻¹ (for the ethoxycarbonyl radical), which shifts to approximately 1845 cm⁻¹ upon reaction with oxygen to form the alkoxycarbonylperoxy radical. upm.es

Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy: TREPR is essential for the direct detection of radical species and provides information about their electronic structure. As mentioned previously, it is the primary method for identifying the fluoren-9-iminyl radical, which shows a characteristic 1:1:1 triplet signal at g = 2.0032. upm.es TREPR can also detect other paramagnetic species formed simultaneously. For instance, the benzoyl radical has been observed as a 1:2:1 triplet at g = 3460 G, and the trifluoroethoxycarbonyl radical has been identified by its 1:3:3:1 quartet signal. upm.es These techniques provide direct evidence for the proposed photodissociation mechanisms and allow for the kinetic analysis of the radical intermediates.

Table 2: TRIR and TREPR Data for Radical Intermediates
Radical SpeciesSpectroscopic ParameterValueTechniqueReference
Benzoyl RadicalC=O Stretch1824 cm⁻¹TRIR upm.es
Benzoylperoxy RadicalC=O Stretch1814 cm⁻¹TRIR upm.es
Ethoxycarbonyl RadicalC=O Stretch1802 cm⁻¹TRIR upm.es
Ethoxycarbonylperoxy RadicalC=O Stretch1845 cm⁻¹TRIR upm.es
Fluoren-9-iminyl Radicalg-value2.0032TREPR upm.es
Trifluoroethoxycarbonyl Radicalg-value2.001TREPR upm.es

Oxidation Reactions of this compound

Mechanisms of Metal-Catalyzed Oxidation

The oxidation of this compound can be achieved using metal-based oxidizing agents, such as lead tetraacetate (Pb(OAc)₄). The reaction mechanism proceeds through radical intermediates, initiated by the single-electron oxidation of the oxime. cdnsciencepub.comcdnsciencepub.com

In the presence of lead tetraacetate in a solvent like glacial acetic acid, the initial step is the formation of an iminoxyl radical. cdnsciencepub.comcdnsciencepub.com This radical is generated by the abstraction of a hydrogen atom from the hydroxyl group of the oxime by the lead(IV) species. The stability of the resulting iminoxyl radical, which can be delocalized over the fluorene ring system, influences the subsequent reaction pathways and product distribution.

The proposed mechanism involves the following key steps:

Formation of Iminoxyl Radical: The oxime reacts with lead tetraacetate, leading to the formation of the fluorenone iminoxyl radical and lead triacetate.

Radical Recombination: The iminoxyl radical can then recombine with a lead triacetate radical or an acetoxyl radical. This forms an unstable gem-nitrosoacetate intermediate. cdnsciencepub.com

Decomposition: This intermediate is prone to decomposition, which can lead to the formation of the parent ketone (9-fluorenone) and other nitrogen-containing species. cdnsciencepub.com

Formation of Nitric Oxide from Oxime Oxidation

A significant outcome of the metal-mediated oxidation of aromatic ketoximes, including this compound, is the formation of nitric oxide (NO). cdnsciencepub.com Nitric oxide has been isolated and identified as a product during the lead tetraacetate oxidation of this compound in glacial acetic acid. cdnsciencepub.com

The generation of nitric oxide is believed to occur via the decomposition of a key intermediate formed during the oxidation process. As described in the mechanism above, the reaction between the initially formed iminoxyl radical and acetate-containing species can produce a gem-nitrosoacetate intermediate. cdnsciencepub.com This intermediate is unstable and can fragment to yield the parent ketone (9-fluorenone) and nitric oxide. cdnsciencepub.com

The reaction pathway is postulated as follows: R₂C=N-O-Pb(OAc)₃ → R₂C=N-O• + •Pb(OAc)₃ R₂C=N-O• + •OAc → R₂C(OAc)-N=O R₂C(OAc)-N=O → R₂C=O + NO + •OAc

The nitric oxide, once formed, can participate in subsequent reactions. For instance, it can react with other radical intermediates or with oxygen and nitrogen dioxide, contributing to the formation of secondary products like gem-dinitro compounds. cdnsciencepub.comcdnsciencepub.com This pathway highlights a purely chemical route to nitric oxide generation from oximes, distinct from the well-known enzymatic pathways involving nitric oxide synthases. nih.gov

Kinetics of Oxidation Processes

The oxidative deoximination of oximes serves as a crucial method for regenerating parent carbonyl compounds. Studies on the oxidation of various aldo- and keto-oximes using pyridinium (B92312) dichromate (PDC) in a dimethylsulfoxide solvent reveal that the reaction kinetics are first-order with respect to the oxidant (PDC). sciensage.info However, with respect to the oxime, the kinetics are of a Michaelis-Menten type, indicating the formation of an intermediate complex prior to the rate-limiting step. sciensage.info

The general mechanism involves the formation of a cyclic intermediate, which then decomposes in the rate-determining step to yield the regenerated carbonyl compound. sciensage.info In the case of this compound, this process would yield 9-Fluorenone. The oxidation rates for ketoximes are generally observed to be slower than those for aldoximes. sciensage.info The reaction mechanism is proposed to involve a nucleophilic attack by an oxygen atom from the chromate (B82759) on the carbon atom of the C=N bond. sciensage.info

Reactions with Organophosphates: Sensing Mechanisms

This compound has been identified as a fluorescent probe for the direct detection of organophosphate pesticides, such as chlorpyrifos. mdpi.comdoaj.org The sensing mechanism is predicated on the high nucleophilicity of the oxime group, which, upon activation, reacts with the organophosphate, leading to a significant and measurable change in its fluorescence properties. mdpi.com This approach provides a robust alternative to enzyme-based sensors for detecting these toxic compounds. mdpi.comdoaj.org

Deprotonation and Nucleophilic Attack on Organophosphates

The reaction mechanism for organophosphate sensing using this compound is a two-step process. mdpi.com

Deprotonation: The oxime is first deprotonated using a strong, non-nucleophilic base, such as a phosphazene base, in an aprotic solvent like acetonitrile. This step is crucial as it generates the corresponding oximate anion, which is a potent nucleophile. mdpi.com

Nucleophilic Attack: The generated oximate anion then performs a nucleophilic attack on the phosphorus center of the organophosphate molecule (e.g., chlorpyrifos). mdpi.comdoaj.org This results in the displacement of a leaving group from the organophosphate and the formation of a new, highly fluorescent product. mdpi.com The known reactivity of deprotonated oximes with organophosphates substantiates this proposed mechanism. mdpi.com

Fluorescence Alteration Mechanisms

The fluorescence sensing capability of this compound is based on a well-established photophysical process known as Photoinduced Electron Transfer (PeT). mdpi.com In its native state, this compound exhibits a fluorescence emission peak at approximately 463 nm. mdpi.com This fluorescence is partially suppressed or quenched due to a PeT process occurring from the oxime group to the fluorene scaffold. mdpi.com

Upon deprotonation and subsequent nucleophilic reaction with an organophosphate like chlorpyrifos, the electronic properties of the molecule are significantly altered. mdpi.comdoaj.org This reaction leads to the formation of a new product that exhibits a strong and rapid fluorescence emission at a different wavelength, with a peak observed around 490 nm. mdpi.com The significant change in fluorescence intensity and the shift in emission wavelength form the basis for the detection and quantification of the organophosphate. mdpi.com

Kinetic Analysis of Sensing Reactions

Kinetic studies of the reaction between deprotonated this compound and chlorpyrifos show that the maximum fluorescence intensity is achieved within 20 minutes. mdpi.com After reaching this peak, a gradual decrease in fluorescence is observed, which is likely attributable to undesired side reactions. mdpi.com The method has been optimized for the detection of chlorpyrifos, demonstrating high sensitivity and a linear response over a specific concentration range. mdpi.comdoaj.org

ParameterValueReference
Time to Reach Peak Fluorescence20 minutes mdpi.com
Linear Concentration Range350 to 6980 µg/L mdpi.comdoaj.org
Linearity (R²)0.98 mdpi.comdoaj.org
Limit of Detection (LOD)15.5 µg/L mdpi.comdoaj.org

Computational Studies on Reaction Mechanisms and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms, intermediate structures, and energy profiles associated with this compound. These theoretical calculations offer molecular-level insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Intermediate Structures and Transition States

DFT calculations have been successfully employed to investigate the reaction mechanism and energy profile of the formation of this compound from its precursor, 9-fluorenone, and hydroxylamine (B1172632). pku.edu.cn Using methods such as M06-2X with a triple-zeta basis set (6-311+G(d,p)) and a solvation model, researchers have been able to obtain the geometries and energies of the intermediates and transition structures involved in the reaction. pku.edu.cn Frequency calculations are performed to verify that the identified intermediates have no imaginary frequencies, while transition states possess only one. pku.edu.cn Such studies have confirmed the presence of a stable intermediate in the reaction pathway. pku.edu.cn

Furthermore, DFT has been instrumental in characterizing transient intermediates in other reactions involving this compound derivatives. For instance, in the photochemistry of this compound phenylglyoxylate, DFT computations have aided in elucidating the structures and dynamics of transient radical species, such as the 9-fluorenylideneiminoxy radical. researchgate.net These computational approaches are crucial for understanding the electronic structure and reactivity of short-lived intermediates that are often difficult to characterize experimentally. researchgate.net

Molecular Dynamics Simulations of Reaction Pathways

A comprehensive review of scientific literature reveals a notable absence of specific studies employing molecular dynamics (MD) simulations to investigate the reaction pathways of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, research into the specific application of MD simulations for this particular compound's reactions has not been extensively published. nih.govrwth-aachen.de

Molecular dynamics simulations, in principle, could offer significant insights into the conformational changes, solvent effects, and energy landscapes of this compound reactions. rwth-aachen.de Such studies would involve the computational modeling of the molecule and its environment over time, allowing for the observation of atomic-level movements during a chemical transformation. This methodology is particularly useful for understanding complex reaction dynamics that may not be fully captured by static quantum mechanical calculations alone.

The lack of published research in this specific area may be attributable to several factors. The scientific community may have prioritized other experimental or computational methods for studying this compound and its derivatives. For instance, significant research has been conducted on the photochemistry of this compound derivatives using techniques like time-resolved infrared and EPR spectroscopy, which provide detailed information about transient radical intermediates. researchgate.net These experimental approaches have successfully elucidated key aspects of the photochemical reaction mechanisms, potentially reducing the immediate necessity for MD simulation studies.

Furthermore, the complexity of accurately parameterizing the force fields required for MD simulations of reactive processes can be a significant challenge. Developing a force field that can adequately describe the breaking and forming of chemical bonds during a reaction requires substantial effort and validation against higher-level theoretical calculations or experimental data.

While general computational studies on related molecules and reaction types exist, a direct and detailed investigation into the molecular dynamics of this compound's reaction pathways remains an open area for future research. Such studies could provide a deeper, time-resolved understanding of its chemical behavior and complement the existing body of experimental knowledge.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and purity of 9-Fluorenone (B1672902) oxime, as well as for identifying transient species in its reaction pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) is routinely employed to assess the purity of 9-Fluorenone oxime and to confirm its molecular identity. The molecular formula of this compound is C₁₃H₉NO, corresponding to a molecular weight of 195.22 g/mol . avantorsciences.comnih.gov Commercial suppliers often specify a purity of ≥97.0%, as determined by gas chromatography. avantorsciences.comvwr.com

In electron ionization (EI) mass spectrometry, the molecule typically exhibits a prominent molecular ion peak (M⁺). Analysis of this compound by GC-MS shows a top peak at a mass-to-charge ratio (m/z) of 195, which directly corresponds to its molecular weight. nih.gov This confirms the integrity of the molecular structure under analysis. Further fragmentation provides additional structural information, with other significant peaks observed at m/z 179 and 178. nih.gov

GC-MS Data for this compound
ParameterValueSignificance
Molecular Weight195.22 g/mol nih.govTheoretical mass of the compound.
Top Peak (m/z)195 nih.govConfirms the molecular ion (M⁺).
2nd Highest Peak (m/z)179 nih.govRepresents a major fragment.
3rd Highest Peak (m/z)178 nih.govRepresents another significant fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for studying reaction mechanisms by detecting short-lived intermediates. In the synthesis of this compound from 9-fluorenone and hydroxylamine (B1172632), LC-MS analysis has been successfully used to identify a stable reaction intermediate. nih.gov A characteristic MS peak corresponding to this intermediate was detected, providing direct evidence for its presence in the reaction mixture. nih.gov The analysis was performed on a system equipped with an electrospray ionization (ESI) source, demonstrating the utility of LC-MS in elucidating the dynamic processes of oxime formation. nih.gov

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. An FT-Raman spectrum for this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This non-destructive technique complements infrared spectroscopy by providing data on molecular vibrations, and its application has been noted in studies of related this compound derivatives. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, revealing information about its chromophoric system.

The UV-Vis spectrum of this compound in acetonitrile (B52724) displays a distinct absorbance peak at 309 nm. mdpi.com The formation of an oxime from a ketone is a known method used to help assign electronic transitions. aip.org The comparison between the absorption spectra of a ketone and its corresponding oxime can help differentiate between n→π* and π→π* transitions. aip.org In the case of the parent molecule, fluorenone, the application of this "oxime test" helps to clearly establish that its lowest excited singlet state is a (π, π) state, rather than an (n, π) state. aip.org The study of absorption spectra in various polar and non-polar solvents further aids in assigning these transitions based on the observed blue or red shifts. researchgate.net

This compound is a fluorescent compound. When excited at a wavelength of 329 nm, it exhibits a fluorescence emission maximum at 463 nm. mdpi.com The fluorescence is reported to be partially quenched due to a Photoinduced Electron Transfer (PeT) mechanism from the oxime group to the fluorene (B118485) scaffold. mdpi.com The fluorescence properties are highly sensitive to the chemical environment; for instance, deprotonation of the oxime with a base leads to significant quenching of the fluorescence emission. mdpi.com

While a specific quantum yield for this compound is not detailed in the provided sources, related 9-substituted fluorenyl compounds are known to have low fluorescence quantum yields. scispace.combac-lac.gc.ca For example, a dihydroxy-fluorene derivative has a measured fluorescence quantum yield of 0.006, which is described as being in the typical range for such compounds. scispace.com This is significantly less fluorescent than the parent unsubstituted fluorene molecule. scispace.com

Optical Properties of this compound
PropertyWavelength (nm)Notes
Absorbance Maximum (λmax)309 mdpi.comMeasured in acetonitrile.
Excitation Wavelength (λexc)329 mdpi.comFor fluorescence measurement.
Emission Maximum (λem)463 mdpi.comFluorescence emission peak.

X-ray Crystallography and Solid-State Structure

The solid-state structure of this compound has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. researchgate.net The crystallographic data, collected at a temperature of 100 K, provides precise information on the unit cell dimensions and other structural parameters. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Chemical FormulaC₁₃H₉NO nih.gov
Molecular Weight195.21 g/mol nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupP2₁2₁2₁ researchgate.net
a (Å)4.8009 (1) nih.gov
b (Å)12.2309 (2) nih.gov
c (Å)16.0247 (3) nih.gov
Volume (ų)940.96 (3) nih.gov
Z4 nih.gov
RadiationCu Kα (λ = 1.5418 Å) researchgate.net
Temperature (K)100 nih.gov
Density (calculated) (Mg m⁻³)1.378 researchgate.net
R-factor (Rint)0.029 nih.gov

Molecular Conformation and Intermolecular Interactions

The molecular structure of this compound is characterized by a high degree of planarity. The fluorene ring system and the non-hydrogen atoms of the oxime group are essentially coplanar. researchgate.netnih.govresearchgate.net The maximum deviation observed from the mean plane of the fluorene system is for the oxime oxygen atom, which is only 0.079 (2) Å out of the plane. researchgate.netnih.govresearchgate.net

Hydrogen Bonding Networks and Crystal Packing

In the crystalline state, molecules of this compound are linked by intermolecular O—H⋯N hydrogen bonds. researchgate.netnih.govresearchgate.net These interactions connect molecules related by a twofold screw axis, leading to the formation of helical chains that extend along the crystallographic axis. researchgate.netnih.govresearchgate.net The geometry of these hydrogen bonds, along with the intramolecular C-H···O interaction and an intermolecular C-H···π contact, has been determined with precision. nih.gov

These helical networks are further organized in a parallel alignment. The packing of these helices is stabilized by C5—H5···π interactions between the fluorene moieties of neighboring chains. researchgate.netnih.gov This intricate network of hydrogen bonds and other weak interactions results in a highly ordered and stable three-dimensional crystal structure.

Table 2: Hydrogen Bond Geometry (Å, °) for this compound
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
C12—H12⋯O1 (intramolecular)0.952.382.898 (2)114
O1—H1⋯N1i0.98 (3)1.80 (3)2.7758 (18)169 (3)
C5—H5⋯Cg1ii0.953.083.873142

Symmetry codes: (i) x+1, y, z; (ii) x+1/2, -y+3/2, -z+1. Cg1 is the centroid of the C2–C7 ring. nih.gov

Pi-Pi Stacking Interactions

Within the helical chains formed by hydrogen bonding, neighboring molecules that are related by a unit translation along the a-axis engage in significant π–π stacking interactions. researchgate.netnih.gov These interactions occur between the planar fluorene ring systems of the molecules. The interplanar distance between the stacked fluorene systems is a short 3.347 (2) Å, indicating a strong attractive interaction. researchgate.netnih.govresearchgate.net

Applications in Organic Synthesis and Beyond

Intermediate in Complex Organic Molecule Synthesis

9-Fluorenone (B1672902) oxime serves as a crucial intermediate in the synthesis of more complex organic molecules, making it a valuable building block in the field of organic chemistry. solubilityofthings.com Its inherent reactivity and structural features allow for its transformation into a variety of other compounds.

The structure of 9-fluorenone oxime provides a versatile platform for creating a wide array of derivatives. guidechem.com The oxime functional group is particularly reactive and can undergo various transformations, such as O-alkylation and O-acylation, to yield a range of oxime ethers and esters. jocpr.comijpcbs.com For instance, O-methylation of this compound can be achieved using dimethyl sulphate in the presence of a base. jocpr.com

Furthermore, the fluorene (B118485) nucleus itself is a key component in many bioactive compounds. nih.gov By using this compound as a starting material, chemists can introduce different functional groups and build upon the fluorene scaffold to synthesize novel molecules with potential pharmacological applications. nih.gov This includes the preparation of various Schiff's bases and heterocyclic compounds. jocpr.commyskinrecipes.com For example, new O-aryl-carbamoyl-oxymino-fluorene derivatives with potential microbicidal and antibiofilm activity have been synthesized from this compound. nih.gov

The following table summarizes some examples of derivatives synthesized from this compound:

Derivative TypeReagents/ConditionsReference
O-Aryl-carbamoyl-oxymino-fluoreneArylisocyanates, anhydrous tetrahydrofuran (B95107), reflux nih.gov
O-Methyl-9-fluorenone oximeDimethyl sulphate, 10% sodium hydroxide (B78521), 0°C jocpr.com
Oxime estersPhenylisocyanate, diphenylcarbamylchloride, p-chlorobenzoylchloride, 3,4,5-trimethoxybenzoylchloride ijpcbs.com
Schiff's basesVarious amines, p-toluene sulfonic acid monohydrate, toluene, reflux jocpr.com

Oximes, including this compound, are well-established precursors for the synthesis of their corresponding carbonyl compounds. mdpi.com The conversion of an oxime back to a ketone is a fundamental transformation in organic synthesis. This reaction is often employed when the carbonyl group needs to be protected during other synthetic steps.

One method for this conversion involves the iron porphyrin-catalyzed oxygenation of the oxime. In a model study mimicking the action of nitric oxide synthase, the oxidation of this compound with hydroxoiron(III) porphyrin and molecular oxygen yielded fluorenone. acs.org This process is believed to proceed through the formation of an oximatoiron(III) porphyrin intermediate. acs.org The reaction ultimately leads to the regeneration of the fluorenone carbonyl group. acs.org

The photolysis of this compound derivatives, such as this compound phenylglyoxylate (B1224774), can also lead to the formation of carbonyl-containing fragments. nih.gov While the primary products are often radicals, understanding these fragmentation patterns is crucial in synthetic design.

Ligand Chemistry and Metal Complex Formation

The oxime functional group in this compound possesses a lone pair of electrons on the nitrogen atom and an oxygen atom, making it an effective site for coordinating with metal ions. myskinrecipes.com This allows this compound and its derivatives to act as ligands in coordination chemistry.

This compound can act as a chelating ligand, binding to a metal ion through more than one donor atom to form a stable ring-like structure known as a chelate. biosynth.comlibretexts.org This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. libretexts.org The oxime group can coordinate to a metal center through both the nitrogen and oxygen atoms, although in some cases, it may act as a monodentate ligand. acs.orgresearchgate.net The specific coordination mode can be influenced by the metal ion, the solvent, and the presence of other ligands.

The ability of this compound and its derivatives to form stable complexes has led to their use as analytical reagents for the detection of certain metal ions. solubilityofthings.com

A variety of metal complexes incorporating this compound and its derivatives have been synthesized and characterized. For example, complexes of tri- and tetranitro-9-fluorenone oximes with 3d metals have been prepared and studied. orcid.org The synthesis of these complexes often involves the reaction of a metal salt with the oxime ligand in a suitable solvent.

Characterization of these metal complexes typically involves a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the oxime group to the metal ion, often observed as a shift in the C=N and N-O stretching frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and the complex in solution. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex. researchgate.net

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. acs.orgnih.gov

The following table provides examples of synthesized metal complexes with ligands derived from fluorenone:

LigandMetal Ion(s)Resulting Complex TypeReference
This compoundIron(III) porphyrinOximatoiron(III) porphyrin acs.org
Tri- and tetranitro-9-fluorenone oximes3d metals (e.g., Co, Ni, Cu, Zn)Coordination complexes orcid.org
(ph)(2-py)CNOHManganese(II)Mononuclear complex researchgate.net
(ph)(2-py)CNO⁻Manganese(II/III)Octanuclear cluster researchgate.net

The coordination chemistry of this compound and its derivatives reveals a variety of geometries depending on the metal ion and the stoichiometry of the complex. For instance, in the complex [MnII(O2CPh)2{(ph)(2-py)CNOH}2], the manganese(II) ion is in a distorted octahedral environment, coordinated to two bidentate chelating oxime ligands and two monodentate benzoate (B1203000) ligands. researchgate.net

In some cases, the deprotonated oxime group can act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or clusters. researchgate.net An example is the octanuclear manganese cluster [Mn8O2(OH)2(O2CPh)10{(ph)(2-py)CNO}4], where the oximato group bridges metal ions. researchgate.net

Role as a Reagent in Analytical Chemistry

This compound serves as a valuable reagent in the field of analytical chemistry, demonstrating utility in the detection of various substances. solubilityofthings.com Its unique chemical structure, featuring a fluorenyl group and an oxime functional group, allows for specific interactions that can be harnessed for analytical purposes. solubilityofthings.comresearchgate.net The nucleophilic character of the oxime group is a key feature in its reactivity. solubilityofthings.comresearchgate.net

Detection of Metal Ions

This compound and its derivatives have shown potential as reagents for the detection of certain metal ions. solubilityofthings.combiosynth.com The oxime group can act as a chelating ligand, forming complexes with metal ions. biosynth.com This interaction can lead to changes in the compound's photophysical properties, such as color or fluorescence, which can be measured to quantify the concentration of the metal ion. For instance, nitro-substituted derivatives of 9-fluorenone have been employed in electrochemical sensors for detecting metal ions in environmental samples. The synthesis of complexes between 2,4,7-trinitro-9-fluorenone oxime and 2,4,5,7-tetranitro-9-fluorenone oxime with metal cations such as Co(II), Ni(II), Cu(II), and Zn(II) has been reported, where the oximes coordinate with the metal in their anionic form. researchgate.net

Fluorescent Probes for Environmental Contaminants

The fluorescent properties of this compound make it a promising candidate for the development of fluorescent probes for environmental monitoring. biosynth.comresearcher.life These probes can offer high sensitivity and selectivity for the detection of specific contaminants. researcher.life

A significant application of this compound is in the detection of organophosphate pesticides, such as chlorpyrifos (B1668852). researcher.lifemdpi.comsciprofiles.comresearchgate.netsciprofiles.com A novel method utilizes a fluorescent probe based on this compound for the direct detection of chlorpyrifos. researchgate.netmdpi.com The sensing mechanism involves the deprotonation of the this compound with a phosphazene base. researchgate.netmdpi.comresearchgate.net This deprotonated oxime then undergoes a nucleophilic attack on the chlorpyrifos molecule, leading to a significant change in its fluorescence properties. mdpi.comsciprofiles.comresearchgate.netsciprofiles.com This reaction forms the basis for a sensitive detection method. mdpi.com

The method for detecting chlorpyrifos using the this compound-based fluorescent probe has demonstrated high sensitivity and selectivity. mdpi.com After optimization, the method showed excellent linearity over a concentration range of 350 to 6980 µg/L. mdpi.comsciprofiles.comresearchgate.netsciprofiles.com The limit of detection (LOD) for chlorpyrifos was determined to be 15.5 µg/L. mdpi.comsciprofiles.comresearchgate.netsciprofiles.com The probe was also successfully applied to the detection of chlorpyrifos in water samples. mdpi.comsciprofiles.comsciprofiles.com

Interactive Data Table: this compound Probe for Chlorpyrifos Detection

ParameterValueReference
AnalyteChlorpyrifos mdpi.comresearchgate.net
Linearity Range350 - 6980 µg/L mdpi.comsciprofiles.comresearchgate.net
Limit of Detection (LOD)15.5 µg/L mdpi.comsciprofiles.comresearchgate.net
Application MatrixWater Samples mdpi.comsciprofiles.com

Potential Biological and Pharmacological Applications

Preliminary studies have indicated that this compound and its derivatives possess potential biological and pharmacological activities. solubilityofthings.combiosynth.com These findings have opened avenues for further investigation into their therapeutic applications. solubilityofthings.com

Antimicrobial and Antibiofilm Activities

Derivatives of this compound have demonstrated promising antimicrobial and antibiofilm properties. nih.govmdpi.comnih.govdntb.gov.uareferencecitationanalysis.com

Research into new O-aryl-carbamoyl-oxymino-fluorene derivatives has shown significant antimicrobial features. nih.govmdpi.com These compounds were evaluated for their minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm inhibitory concentration (MBIC) against various microbial strains. nih.govmdpi.com The results revealed that these derivatives are effective at inhibiting both planktonic (free-floating) and biofilm-embedded microorganisms. mdpi.com

Specifically, the introduction of different substituents on the aryl moiety influences the antimicrobial spectrum and intensity. nih.govdntb.gov.ua For example, the presence of a chlorine atom, which has an electron-withdrawing effect, was found to enhance the activity against Staphylococcus aureus. nih.govmdpi.com Conversely, a methyl group, which has an electron-donating effect, increased the antifungal activity against Candida albicans. nih.govmdpi.com

The antibiofilm activity of these compounds is particularly noteworthy, with minimum biofilm inhibitory concentrations ranging from 0.009 to 1.25 mg/mL. nih.govmdpi.com This suggests their potential in combating infections associated with microbial biofilms, which are notoriously difficult to treat. researchgate.net The combination of these fluorene derivatives with iron oxide nanoparticles has also been shown to substantially improve their antimicrobial activity against planktonic microorganisms. nih.gov

Interactive Data Table: Antimicrobial Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

ActivityConcentration Range (mg/mL)Target MicroorganismsReference
Minimum Inhibitory Concentration (MIC)0.156 - 10Bacteria and Fungi nih.govmdpi.com
Minimum Bactericidal Concentration (MBC)0.312 - 10Bacteria nih.govmdpi.com
Minimum Biofilm Inhibitory Concentration (MBIC)0.009 - 1.25Bacteria and Fungi nih.govmdpi.com

Anticancer Activity and DNA Cleavage Studies

The fluorene nucleus is a key component in a number of bioactive compounds, and its derivatives have been a focus of anticancer research. researchgate.net While fluorenone itself is not classified as a carcinogen, its derivatives and their metal complexes have exhibited notable biological activities, including anticancer properties. nih.gov

Research into O-aryl-carbamoyl-oxymino-fluorene derivatives, synthesized from 9H-fluoren-9-one oxime, has revealed their potential to inhibit the proliferation of tumor cells. guidechem.comnih.gov The anticancer activity of these compounds is influenced by the nature of the substituents on the aryl moiety. For instance, the presence of a chlorine atom, which has an electron-withdrawing effect, was found to favor activity against Staphylococcus aureus, while a methyl group, with its electron-donating effect, enhanced activity against Candida albicans. guidechem.comnih.gov

Furthermore, metal complexes incorporating fluorenone-based ligands have been investigated for their ability to interact with and cleave DNA, a crucial mechanism for many anticancer drugs. Studies on metal(II) complexes with ligands derived from 9-oxo-9H-fluorene-1-carboxylic acid have demonstrated their capacity to cleave pBR322 plasmid DNA. nih.gov These complexes were also found to be active against the A549 human lung adenocarcinoma and MCF-7 human breast carcinoma cell lines. nih.gov In some cases, the activity of these synthetic compounds surpassed that of the standard anticancer drug, Paclitaxel. nih.gov

Table 1: Anticancer and DNA Cleavage Activity of this compound Derivatives and Related Compounds

Compound/Complex Type Activity Observed Target/Cell Line Key Findings
O-aryl-carbamoyl-oxymino-fluorene derivatives Inhibition of tumoral cell proliferation - Substituent-dependent activity. guidechem.comnih.gov
Metal(II) complexes of 9-oxo-9H-fluorene-1-carboxylic acid ligands DNA cleavage, Anticancer activity pBR322 DNA, A549, MCF-7 Cleavage of plasmid DNA and significant cytotoxicity against cancer cell lines. nih.gov
Cu(L²)₂ complex Anticancer activity MCF-7 Found to be more active than the standard drug Paclitaxel. nih.gov

Protease Inhibition

This compound has been identified as a pharmacological agent with the ability to inhibit the activity of proteases. nih.gov This inhibitory action is achieved through the binding of the oxime to the hydroxyl group within the active site of the protease enzyme, leading to the formation of a covalent bond. nih.gov This covalent modification effectively blocks the hydrolysis of substrate proteins, thereby inhibiting protein synthesis. nih.gov The ability to inhibit proteases makes this compound and its derivatives interesting candidates for further investigation in the development of therapeutic agents for diseases where protease activity is dysregulated.

Antioxidant Properties

The potential antioxidant activity of 9-fluorenone and its derivatives has been a subject of scientific inquiry. guidechem.comijpcbs.com Antioxidants are crucial in combating oxidative stress, which is implicated in a wide range of diseases.

Studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have evaluated their capacity to scavenge free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). guidechem.com While these compounds did exhibit some antioxidant effect, it was generally found to be low, with high IC50 values. guidechem.com The antioxidant activity was observed to be influenced by the lipophilicity of the compounds and the specific mechanism of their interaction with free radicals. For instance, a derivative containing a methyl group showed a slightly higher antioxidant effect, which was attributed to the inductive effect of the methyl group providing greater molecular stability. guidechem.com

Table 2: Antioxidant Activity of O-aryl-carbamoyl-oxymino-fluorene Derivatives

Assay Compound with Best Activity Observation Reference
ABTS•+ Compound 1b (methyl-substituted) Exhibited the best antioxidant activity among the tested derivatives. guidechem.com
DPPH - All tested compounds showed a low antioxidant effect with high IC50 values. guidechem.com

Neuropharmacological Relevance

The neuropharmacological potential of compounds derived from 9-fluorenone is an emerging area of research. While direct studies on this compound itself are limited, its derivatives have shown promise in targeting systems relevant to neurological disorders.

A significant area of investigation is the development of ligands for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs), which are implicated in neurodegenerative diseases. nih.gov A series of 9H-fluoren-9-one derivatives have been synthesized and evaluated for their ability to bind to these receptors, with some compounds exhibiting high affinity and selectivity. nih.gov Radioiodinated versions of these derivatives have been developed as potential imaging agents for single-photon emission computed tomography (SPECT) to visualize α7-nAChRs in the brain. nih.govnih.gov

Furthermore, the broader class of oxime esters, which can be synthesized from 9-fluorenone, has been reported to possess potential tranquilizer (ataraxic) properties. ijpcbs.com Additionally, some heterocyclic derivatives of 9-fluorenone, such as those containing a 1,3,4-oxadiazole (B1194373) ring, have been found to exhibit anticonvulsant activity. researchgate.net The inhibition of monoamine oxidases (MAOs) is another strategy for treating neurological disorders, and while not directly involving this compound, various heterocyclic compounds with some structural similarities have been studied as MAO inhibitors. nih.govmdpi.comacs.orgnih.gov These findings collectively suggest that the 9-fluorenone scaffold is a valuable starting point for the design of new neuropharmacologically active agents.

Applications in Materials Science

The rigid, planar, and conjugated structure of the fluorene moiety makes this compound and its derivatives attractive for applications in materials science. mdpi.comresearchgate.net

Development of Luminescent Materials and Polymers

The unique structural properties of this compound have sparked interest in its use for developing novel luminescent materials and polymers. mdpi.com The fluorene ring system is known for its high degree of conjugation, chemical stability, and efficient hole transport capabilities, which are desirable properties for optoelectronic materials. sigmaaldrich.com

Recently, oxime-functionalized fluorene has been successfully employed as an acceptor unit in the synthesis of conjugated donor-acceptor (D-A) polymers. sigmaaldrich.com These polymers, when combined with a benzodithiophene (BDT) donor unit, have shown potential for use in organic solar cells. The introduction of the oxime functional group, a relatively new concept in conjugated polymers, imparts electron-withdrawing properties to the fluorene unit. sigmaaldrich.com These polymers exhibit wide bandgaps and appropriate energy levels, making them suitable for use with non-fullerene acceptors in organic solar cells, achieving significant power conversion efficiencies. sigmaaldrich.com

Integration into Core@Shell Nanostructures

Derivatives of this compound have been successfully integrated into advanced nanomaterials, specifically core@shell nanostructures. researchgate.netmdpi.comacs.org In one study, newly synthesized O-aryl-carbamoyl-oxymino-fluorene derivatives were loaded onto magnetite (Fe₃O₄) nanoparticles that were stabilized with a citrate (B86180) shell. researchgate.netacs.org

This combination resulted in magnetic core@shell nanostructures where the fluorene derivative is part of the shell. mdpi.comacs.org The integration of these organic compounds with the iron oxide nanoparticles was found to significantly enhance the antimicrobial activity of the fluorene derivatives against planktonic microorganisms. researchgate.netmdpi.comacs.org These hybrid nanostructures hold promise for the development of novel antimicrobial strategies. researchgate.netmdpi.comacs.org Transmission electron microscopy (TEM) revealed that these nanostructured systems have polyhedral shapes with sizes ranging from 5 to 15 nm. acs.org

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations serve as a powerful tool to elucidate the electronic properties of molecules like 9-fluorenone (B1672902) oxime. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can determine the electronic structure and related parameters. uwo.ca Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) to achieve a balance between computational cost and accuracy. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the gap between them are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. wikipedia.org

For the broader class of 9-fluorenone derivatives, the HOMO and LUMO energy levels, and consequently the HOMO-LUMO gap (HLG), can be systematically tuned. researchgate.net Increasing the electron-donating character of substituents generally raises the energy of both the HOMO and LUMO, while decreasing the HLG. researchgate.net Conversely, electron-withdrawing groups tend to lower the HOMO and LUMO energy levels and increase the HLG. researchgate.net Extended conjugation in the molecular structure typically decreases the HLG by raising the HOMO energy level and lowering the LUMO energy level. researchgate.net

In a study on 9-fluorenone-2-carboxylic acid, a related compound, DFT calculations were used to determine the HOMO and LUMO energies. nih.gov This type of analysis helps in understanding the intramolecular charge transfer within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Data for Related Fluorenone Derivatives

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
9-Fluorenone-2-carboxylic acidDFT/B3LYP/6-31G(d,p)---
Various 9-fluorenonesElectrochemical/OpticalVariedVariedVaried

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is fundamental to understanding its reactivity. Quantum chemical calculations can predict the partial charges on each atom, revealing electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is invaluable for predicting how the molecule will interact with other reagents.

For instance, in the reaction of 9-fluorenone with hydroxylamine (B1172632) to form 9-fluorenone oxime, the carbonyl carbon of 9-fluorenone is an electrophilic center, making it susceptible to nucleophilic attack by the hydroxylamine. pku.edu.cnnih.gov The oxime group itself introduces a nucleophilic nitrogen atom due to its lone pair of electrons. mdpi.com Upon deprotonation, the resulting oximate is an even more potent nucleophile. mdpi.com

Natural Bond Orbital (NBO) analysis is another computational technique that provides detailed insights into charge distribution, hybridization, and intramolecular electronic interactions. nih.gov This analysis can quantify the stabilization energies associated with these interactions, further clarifying the molecule's electronic structure and reactivity patterns. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with each step. pku.edu.cnnih.gov

Reaction Energy Barriers and Rate Constant Prediction

Theoretical calculations can provide quantitative predictions of reaction energy barriers (activation energies). pku.edu.cnnih.gov These barriers are critical in determining the rate of a chemical reaction. A lower energy barrier corresponds to a faster reaction rate.

In a study investigating the nucleophilic addition of hydroxylamine to a 9-fluorenone derivative, computational simulations were used to calculate the energy profile of the reaction. pku.edu.cnnih.gov The calculations revealed the energy of the intermediate and the energy barrier for the backward reaction. nih.gov For example, the energy of the intermediate was found to be ~1.1 kcal/mol in ethanol (B145695) and ~-0.3 kcal/mol in water, while the backward reaction barrier showed only a slight change from ~11.1 to ~10.8 kcal/mol. nih.gov These calculated energy barriers were then used to estimate reaction rates, which were found to be consistent with experimental observations. nih.gov

Derivatives of this compound, such as oxime esters, are known to undergo homolytic cleavage of the weak N-O bond upon photochemical or thermal stimulation, generating iminyl and O-centered radicals. researchgate.netmdpi.com Computational studies have been employed to understand the energetics of these fragmentation processes. For example, in a study of a bifunctional reagent derived from benzophenone (B1666685) (related to fluorenone), the N-O bond cleavage transition state was calculated to have an energy barrier of ΔG‡ = 4.8 kcal/mol from the excited state. chemrxiv.org

Conformational Analysis of Radicals

When this compound derivatives undergo reactions that produce radical species, such as the fluoren-9-iminyl radical, computational modeling can be used to determine the preferred conformations of these transient intermediates. researchgate.netmdpi.comacs.org The geometry and electronic structure of these radicals are key to understanding their subsequent reactivity.

Time-resolved electron paramagnetic resonance (TREPR) spectroscopy, often aided by DFT computations, is a powerful technique for studying the structures of transient radicals. researchgate.netmdpi.com For instance, in the study of radicals derived from carbonyl oximes, calculations have been used to compare with experimental TREPR spectra to identify the specific conformers present, such as s-trans or s-cis conformers of alkoxycarbonyl radicals. researchgate.net The X-ray crystal structure of a dimerization product of fluorenyl iminoxy radicals provided experimental evidence that was consistent with the proposed radical intermediates in the oxidation of fluorenone oxime. acs.org

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational chemistry provides a powerful means to predict and interpret the spectroscopic data of molecules like this compound. numberanalytics.com These predictions are invaluable for assigning experimental spectra and gaining a deeper understanding of the molecule's structure and electronic transitions. numberanalytics.com

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a widely used computational approach to predict the 1H and 13C NMR chemical shifts of a molecule. nih.govnih.gov By comparing the calculated chemical shifts with experimental data, one can confirm the molecular structure and assign the resonances in the NMR spectrum. nih.gov

IR Spectroscopy: Theoretical calculations, typically using DFT methods, can compute the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the vibrational modes observed in the infrared (IR) spectrum. Comparing the calculated and experimental IR spectra allows for a detailed assignment of the vibrational bands to specific functional groups and motions within the molecule. nih.gov For example, DFT calculations have been used to assign the C=N-O asymmetric stretching vibration of the 9-fluorenylideneiminoxy radical. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum. nih.gov Such calculations can help to understand the nature of the electronic transitions, for example, whether they are n→π* or π→π* transitions. researchgate.net

Drug Discovery and Materials Design via Computational Chemistry

Computational strategies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to the rational design of novel therapeutic agents and functional materials. jddhs.com These methods allow for the virtual screening of large compound libraries, the optimization of lead compounds, and the prediction of drug-target interactions, significantly accelerating the development process. jddhs.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target. In the context of 9-Fluorenone, while direct docking studies on the oxime are not extensively detailed in available literature, research on closely related derivatives provides significant insights into the binding potential of the fluorene (B118485) scaffold.

For instance, Schiff base derivatives of 9-Fluorenone have been the subject of molecular docking studies to evaluate their antimicrobial potential. nih.govjocpr.com These studies investigated the binding of such derivatives against specific bacterial enzymes. One key target that has been explored is the catalase from Proteus mirabilis, a crucial enzyme for bacterial defense against oxidative stress. nih.govresearchgate.net The results from these computational experiments help to identify key structural features of the fluorene derivatives that govern their binding affinity and specificity to the enzyme's active site. jocpr.com

In one study, various Schiff bases synthesized from 9-Fluorenone were docked with the Proteus mirabilis catalase enzyme. jocpr.com The findings revealed that a dimeric compound, N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, exhibited the highest docking score, suggesting a strong potential for inhibitory action. jocpr.comresearchgate.net

Compound ClassBiological TargetKey FindingsReference
9-Fluorenone Schiff Base DerivativesProteus mirabilis CatalaseN,N'-Bis-fluoren-9-yliden-ethane-1,2-diamine showed the highest docking score (81.947), indicating strong binding potential. jocpr.com

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery and materials science that correlates the chemical structure of a compound with its biological activity or physical properties. researcher.life For this compound and its derivatives, several SAR studies have been conducted to guide the design of molecules with enhanced efficacy for specific applications.

One of the key structural features of the fluorenone core is its rigid, crescent-like three-dimensional shape, which has been identified as important for its biological activity. nih.gov SAR studies on 2,7-disubstituted fluorenone analogs designed as urea (B33335) transport (UT) inhibitors revealed that this specific conformation is crucial for binding and inhibition. nih.gov Modification of the carbonyl group at the 9-position, such as its conversion to an oxime, was found to influence the inhibitory activity, highlighting the significance of this position for molecular interactions. nih.gov

Further studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have elucidated the role of substituents on the aryl moiety in determining antimicrobial activity. researchgate.netresearchgate.net The electronic effects of these substituents were found to be determinant for both the spectrum and intensity of the inhibitory effect. researchgate.net Specifically, the presence of electron-withdrawing groups like chlorine atoms enhanced the activity against Staphylococcus aureus. researchgate.netresearchgate.net Conversely, the introduction of an electron-donating methyl group led to improved antifungal activity against Candida albicans. researchgate.netresearchgate.net

Additionally, SAR studies of ketoximino esters derived from 9-Fluorenone have shown that specific ester groups can confer psychotropic activity. ijpcbs.com For example, p-chlorobenzoyloximino ester analogues of this compound demonstrated activity against serotonin. ijpcbs.com This indicates that modifications at the oxime's oxygen atom are pivotal for targeting specific receptors. researcher.lifeijpcbs.com In the realm of materials science, the oxime-functionalized fluorene unit has been computationally shown to be an effective electron-withdrawing group, a property leveraged in the design of novel polymers for organic solar cells. rsc.org

Structural Moiety/ModificationEffect on Activity/PropertyTarget/ApplicationReference
Rigid, crescent-shaped fluorenone coreEssential for inhibitory activityUrea Transport (UT) Inhibition nih.gov
Substitution at the 9-position (e.g., oxime)Modulates inhibitory activityUrea Transport (UT) Inhibition nih.gov
Electron-withdrawing groups (e.g., Chlorine) on O-aryl-carbamoyl side chainEnhanced antimicrobial activityStaphylococcus aureus researchgate.netresearchgate.net
Electron-donating groups (e.g., Methyl) on O-aryl-carbamoyl side chainEnhanced antifungal activityCandida albicans researchgate.netresearchgate.net
p-Chlorobenzoyloximino ester groupConfers anti-serotonin activitySerotonin Receptors ijpcbs.com
Oxime functionalization of fluorene coreFunctions as an electron-withdrawing unitOrganic Solar Cell Polymers rsc.org

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Mechanisms

The reactivity of 9-Fluorenone (B1672902) oxime is a fertile ground for discovering new chemical transformations. A key area of future research lies in unraveling novel reaction pathways and understanding their underlying mechanisms.

Recent studies have shown that 9-Fluorenone oxime can participate in complex reaction cascades. For instance, researchers have developed a copper(I)-catalyzed 2,3-rearrangement and 4π-electrocyclization cascade of O-propargylic 9-fluorenone oximes to synthesize azetidine (B1206935) nitrones and exomethylene oxazolines. acs.org The specific pathway is dependent on the substituents at the alkyne terminus and the oxime moieties. acs.org Further exploration could focus on expanding the scope of these cascade reactions with different catalysts and substrates to generate a wider array of heterocyclic compounds.

Another intriguing avenue is the photochemical behavior of this compound derivatives. The photolysis of this compound phenylglyoxylate (B1224774) has been investigated using time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy. researchgate.netnih.gov These studies revealed that dissociation produces an iminyl radical and a short-lived benzoylcarbonyloxyl radical, which rapidly loses carbon dioxide to form benzoyl radicals. nih.govmdpi.com Future work could explore the synthetic utility of these photogenerated radical intermediates.

Furthermore, the reaction of this compound with organophosphates presents a novel mechanism for sensor development. mdpi.comresearchgate.netresearchgate.net Upon deprotonation with a phosphazene base, the oxime undergoes a nucleophilic attack on the organophosphate, leading to a significant change in its fluorescence properties. mdpi.comresearchgate.net The proposed mechanism involves the deprotonated oxime reacting with the target molecule to form a fluorescent product. mdpi.comresearchgate.net Investigating this mechanism with a broader range of organophosphates and optimizing reaction conditions could lead to highly selective and sensitive detection methods. mdpi.com

Development of Advanced Catalytic Systems for Synthesis

The synthesis of this compound and its derivatives is a critical aspect of its application. Future research is focused on developing more efficient, selective, and sustainable catalytic systems.

One promising approach involves the use of transition metal catalysts. A trifunctional cobalt catalyst has been shown to facilitate the tandem synthesis of N,O-containing heterocycles through nitrite (B80452) upcycling, with this compound as a key intermediate. acs.org This system demonstrates high turnover numbers and frequencies, showcasing the potential for highly efficient catalytic processes. acs.org Further development of such multifunctional catalysts could streamline the synthesis of complex molecules from simple precursors.

Iron(III) porphyrin-catalyzed oxidation of this compound has also been explored as a model for nitric oxide synthase (NOS) activity. acs.orgacs.org This reaction proceeds through the formation of an oximatoiron(III) porphyrin species and involves radical intermediates. acs.orgacs.org Designing more robust and selective porphyrin-based catalysts could offer deeper insights into biological processes and provide new synthetic routes to nitric oxide and related compounds.

Additionally, copper-mediated cross-coupling reactions have been employed to prepare N-vinyl ketonitrones from this compound and vinylboronic acids, with the structure of the product confirmed by X-ray crystallography. rsc.org Optimizing these copper-based catalytic systems by exploring different ligands and reaction conditions could improve yields and expand the substrate scope.

The synthesis of 9-fluorenone, the precursor to the oxime, is also a target for improved catalytic methods. Green chemistry approaches, such as the aerobic oxidation of 9H-fluorenes using potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF), offer a mild and efficient route to 9-fluorenones with high yields and purity. researchgate.net Further research into solid-supported catalysts and alternative green solvents could enhance the sustainability of this process. chemicalbook.com

Design of Next-Generation Sensors with Enhanced Performance

This compound's unique photophysical properties make it a promising candidate for the development of next-generation chemical sensors. mdpi.com Future research in this area is geared towards creating sensors with higher sensitivity, selectivity, and faster response times.

A significant application is in the detection of organophosphate pesticides, such as chlorpyrifos (B1668852). mdpi.comresearchgate.net A fluorescent probe based on this compound has been developed for the direct detection of this highly toxic pesticide. mdpi.comresearchgate.net The method relies on the nucleophilic attack of the deprotonated oxime on chlorpyrifos, which alters its fluorescence. mdpi.comresearchgate.net This approach has shown excellent linearity and a low limit of detection. mdpi.com Future work will focus on extending this methodology to detect other organophosphates and improving performance in real-world samples like water. mdpi.comresearchgate.net

The sensing mechanism often involves a photoinduced electron transfer (PeT) process from the oxime group to the fluorene (B118485) scaffold, which quenches fluorescence. mdpi.com Reaction with an analyte can block this PeT pathway, leading to a "turn-on" fluorescence response. researchgate.net Designing new this compound derivatives with tailored electronic properties could enhance the efficiency of this PeT process and, consequently, the sensor's sensitivity.

Researchers are also exploring the integration of this compound into more complex sensing platforms. This could involve immobilization on solid supports or incorporation into nanoparticles to create robust and portable sensor devices. mdpi.com The development of ratiometric fluorescent sensors, which can provide more accurate and reliable measurements by monitoring changes at two different wavelengths, is another promising direction. researchgate.net

Target AnalyteSensor PrincipleKey Findings
ChlorpyrifosFluorescenceDirect detection via nucleophilic attack of deprotonated oxime, leading to altered fluorescence. mdpi.comresearchgate.net
Metal IonsElectrochemicalThe related compound 2,7-dinitro-9-fluorenone (B1213979) has been used in electrochemical sensors for detecting metal ions.
OrganophosphatesColorimetric/FluorometricOxime derivatives can act as sensors by changing color and fluorescence upon reaction. researchgate.net

Further Investigation into Pharmacological Potential

Preliminary studies suggest that this compound and its derivatives possess a range of biological activities, opening up avenues for further pharmacological investigation. solubilityofthings.com

Derivatives of this compound, specifically O-aryl-carbamoyl-oxymino-fluorene compounds, have demonstrated promising antimicrobial and antibiofilm properties. mdpi.comnih.govresearchgate.net The antimicrobial effect is influenced by the substituents on the aryl moiety; for example, chlorine-containing derivatives show enhanced activity against Staphylococcus aureus, while methyl-substituted compounds are more effective against Candida albicans. mdpi.comresearchgate.net These compounds have also shown the potential to inhibit the proliferation of tumor cells. mdpi.comnih.gov Future research will likely focus on synthesizing and screening a wider library of these derivatives to identify lead compounds for the development of new antimicrobial and anticancer agents. mdpi.comnih.gov

The fluorene nucleus itself is a component of various bioactive compounds, and the oxime functional group can enhance biological activity by binding to enzymes or proteins. nih.govontosight.ai The preparation of various Schiff bases from 9-fluorenone has been reported, and these compounds are being investigated for their biological applications. jocpr.com

Furthermore, the antioxidant activity of O-aryl-carbamoyl-oxymino-fluorene derivatives has been noted. mdpi.comnih.gov This property could be beneficial in treating infections, as it may help to reduce the oxidative stress and inflammation that often accompany them. mdpi.com

Integration into Advanced Functional Materials

The structural and photophysical properties of this compound make it a valuable building block for the creation of advanced functional materials. solubilityofthings.com

One area of interest is the development of luminescent materials and polymers. solubilityofthings.com Recently, oxime-functionalized fluorene has been used for the first time as an acceptor unit in donor-acceptor conjugated polymers for organic solar cells. rsc.org These polymers exhibit wide bandgaps and good solubility, making them suitable for easy processing. rsc.org The introduction of fluorine atoms into the polymer structure was found to be beneficial for modulating energy levels and improving charge mobility, leading to enhanced solar cell performance. rsc.org Future research will likely explore the synthesis of a broader range of such polymers and their application in other optoelectronic devices like organic light-emitting diodes (OLEDs).

The ability of this compound to form stable radicals upon photochemical or thermal stimulus also makes it a precursor for radical-based materials. researchgate.netmdpi.com These reactive intermediates could be utilized in polymerization processes or for surface modifications.

The thermal expansion properties of fluorenones suggest potential applications in thermometry for biochemical research. biosynth.com The incorporation of the oxime group could be explored to create materials with tailored thermal responses.

Sustainable and Green Chemistry Approaches in Research and Development

Adopting sustainable and green chemistry principles in the synthesis and application of this compound is a critical future direction.

The synthesis of 9-fluorenone, the starting material for the oxime, is an area where green chemistry is already making an impact. The use of air as a cheap and environmentally friendly oxidant, coupled with base catalysis, provides a high-yield, energy-saving, and environmentally friendly process. researchgate.netgoogle.com Some methods aim for a continuous production process where the product can be isolated by crystallization and the filtrate recycled, minimizing waste. google.com

Future research will likely focus on replacing traditional organic solvents with greener alternatives or developing solvent-free reaction conditions. The use of solid-supported catalysts, such as resins, can also contribute to greener synthesis by simplifying catalyst recovery and reuse. chemicalbook.com

In the application phase, the development of sensors that are straightforward, use non-hazardous materials, and are stable and repeatable aligns with green chemistry principles. mdpi.com The use of this compound-based sensors offers an alternative to more complex and expensive analytical techniques that often generate more waste. researchgate.net

Photoredox catalysis using visible light is another emerging green technology that can be applied to reactions involving this compound derivatives. mdpi.com This approach reduces the energy requirements of chemical transformations and often allows for milder reaction conditions. mdpi.com

Q & A

Basic: What are the key considerations when designing a synthesis protocol for 9-Fluorenone oxime?

Methodological Answer:

  • Purity Control : Use high-purity starting materials (e.g., 9-Fluorenone ≥99% purity) to minimize side reactions. Monitor reaction progress via TLC or HPLC .
  • Reaction Optimization : Adjust stoichiometry of hydroxylamine derivatives and reaction time to maximize oxime yield. Employ inert atmospheres (e.g., N₂) to prevent oxidation .
  • Characterization : Confirm product identity using FTIR (C=N stretch ~1600 cm⁻¹) and mass spectrometry (expected molecular ion at m/z 195.2). Cross-validate with computational IR spectra from databases like NIST .

Basic: How does the polarity of this compound influence solvent selection in experimental procedures?

Methodological Answer:

  • Solubility Profiling : Prioritize organic solvents (e.g., dichloromethane, THF) due to low water solubility (log P ~3.2). Use Mobile Order theory to predict solubility in 40+ solvents, though experimental validation is critical (average deviation: 39.3% ).
  • Chromatography : For HPLC, employ mobile phases with acetonitrile/water gradients to resolve oxime derivatives, leveraging benzoic acid as a polarity reference .

Advanced: How can researchers address discrepancies between computational predictions and experimental observations in cyclodextrin (CD) inclusion complex formation?

Methodological Answer:

  • Multi-Model Validation : Combine ML models (e.g., Random Forest, SVM) to predict CD binding affinities, then validate experimentally via PXRD and FTIR (e.g., β-CD peak shifts at 3400 cm⁻¹ ).
  • Error Analysis : Investigate outliers (e.g., levulinic acid false positives) by assessing hydrogen-bonding interactions via DFT calculations .

Advanced: What methodologies are recommended for analyzing the photochemical behavior of this compound?

Methodological Answer:

  • Time-Resolved Techniques : Use TRIR (time-resolved IR) and TREPR (EPR) to track intermediates (e.g., nitroxide radicals) during UV irradiation. Compare with ab initio calculations at B3LYP/6-31+G(d) level .
  • Quantum Yield Measurement : Quantify photoreaction efficiency using actinometry and correlate with solvent polarity (e.g., higher yields in aprotic solvents) .

Advanced: How can contradictory solubility data from Mobile Order theory predictions and experimental measurements be reconciled?

Methodological Answer:

  • Hybrid Approaches : Augment Mobile Order predictions with Hansen solubility parameters (HSPs) to account for hydrogen-bonding effects in hydroxylic solvents (e.g., ethanol) .
  • Experimental Calibration : Perform small-scale solubility assays (e.g., gravimetric analysis) across 25°C–50°C to refine theoretical models .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in fume hoods with HEPA filters .
  • Mutagenicity Mitigation : Implement strict waste disposal protocols (e.g., incineration) and monitor exposure limits (TLV: 0.1 mg/m³) based on OSHA guidelines .

Advanced: What strategies are effective in elucidating the role of this compound in enhancing tumor-endothelial cell adhesion?

Methodological Answer:

  • In Vitro Assays : Expose endothelial cells to 20–100 μM this compound and quantify E-selectin/VCAM-1 via ELISA. Normalize to untreated controls .
  • Mechanistic Studies : Inhibit histone acetyltransferases (HATs) to test if adhesion is driven by epigenetic regulation (e.g., reduced ICAM-1 expression with HAT inhibitors) .

Advanced: How can single-molecule reaction dynamics of this compound be monitored using advanced spectroscopic or electrochemical methods?

Methodological Answer:

  • Graphene-Based Sensors : Immobilize oxime on graphene arrays to detect charge transfer changes during nucleophilic addition (e.g., current fluctuations at 1 nA resolution ).
  • Kinetic Modeling : Assign intermediate lifetimes using Markov chain Monte Carlo (MCMC) simulations matched to experimental conductance data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.